Vinylphenyldimethylsilane

Catalog No.
S1521026
CAS No.
1125-26-4
M.F
C10H14Si
M. Wt
162.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylphenyldimethylsilane

CAS Number

1125-26-4

Product Name

Vinylphenyldimethylsilane

IUPAC Name

ethenyl-dimethyl-phenylsilane

Molecular Formula

C10H14Si

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

QDEZCOQKJSRQNN-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C)C1=CC=CC=C1

Synonyms

(Ethenyldimethylsilyl)benzene; Dimethylvinylphenylsilane; Ethenyldimethylphenylsilane; Phenyldimethylvinylsilane; Vinyldimethylphenylsilane; Vinylphenyldimethylsilane;

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=C1

The exact mass of the compound Dimethylphenylvinylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinylphenyldimethylsilane (CAS 1125-26-4) is a monofunctional organosilicon monomer characterized by a reactive vinyl group, a sterically demanding phenyl ring, and two methyl groups bonded to a central silicon atom. As a clear, processable liquid with a boiling point of 82 °C at 20 mmHg and a specific gravity of approximately 0.892 g/mL, it integrates seamlessly into standard industrial synthetic workflows . Its primary procurement value lies in its unique balance of steric bulk, π-conjugation, and high refractive index (nD20 1.507) . These properties make it a premium precursor for advanced silicone elastomers, optical resins, and specialized block copolymers where simpler aliphatic silanes fail to meet optical or kinetic performance thresholds.

Substituting Vinylphenyldimethylsilane with simpler aliphatic analogs like Trimethylvinylsilane (TMVS) fundamentally alters both reaction kinetics and downstream material properties. TMVS lacks the phenyl ring's π-conjugation through the silicon d-orbital, resulting in a nearly five-fold reduction in nucleophilic addition rates during anionic polymerization workflows [1]. Furthermore, aliphatic substitutes cannot achieve the high refractive index required for optical-grade silicones and encapsulants [2]. Conversely, substituting with difunctional silanes (e.g., dimethyldivinylsilane) introduces unwanted crosslinking, ruining the linear or pendant architectures required in side-chain liquid crystal polymers and specialized gas-separation membranes.

Accelerated Nucleophilic Addition Kinetics in Anionic Polymerization

The reactivity of vinylsilanes toward nucleophiles is strongly influenced by silicon substituents. In kinetic studies of addition reactions with lithium diethylamide at 50 °C, Vinylphenyldimethylsilane demonstrated a rate constant of 14.8 × 10^-4 dm^3 mol^-1 s^-1. In direct contrast, the aliphatic baseline Trimethylvinylsilane (TMVS) exhibited a rate constant of only 2.9 × 10^-4 dm^3 mol^-1 s^-1 [1]. This 5.1-fold increase is attributed to π-conjugation between the phenyl and vinyl groups through the empty d-orbital of the silicon atom.

Evidence DimensionReaction rate constant (k) with lithium diethylamide
Target Compound Data14.8 × 10^-4 dm^3 mol^-1 s^-1
Comparator Or BaselineTrimethylvinylsilane (TMVS): 2.9 × 10^-4 dm^3 mol^-1 s^-1
Quantified Difference5.1x faster reaction rate for the target compound
ConditionsReaction in cyclohexane (cHx) at 50 °C

Faster reaction kinetics allow for significantly shorter cycle times and higher throughput in anionic polymerization and functionalization workflows.

Refractive Index Superiority for Optical Formulations

For optical coatings and encapsulants, the refractive index (RI) of the monomer is a critical procurement specification. Vinylphenyldimethylsilane possesses a measured refractive index of nD20 1.507 . By comparison, the standard aliphatic comparator Trimethylvinylsilane has a significantly lower refractive index (typically ~1.390). The incorporation of the sterically dense phenyl ring directly elevates the optical density of the resulting polymer networks.

Evidence DimensionRefractive Index (nD20)
Target Compound Data1.507
Comparator Or BaselineAliphatic vinylsilanes (e.g., TMVS): ~1.390
Quantified DifferenceIncrease of >0.11 RI units
ConditionsStandard liquid phase measurement at 20 °C

Procuring this monomer is essential for formulating high-transparency, high-RI silicone encapsulants used in LEDs and advanced optical lenses.

Rapid Coordination in Earth-Abundant Metal Catalysis

In the development of sustainable iron-catalyzed dimerization and cross-cycloaddition reactions, precursor coordination efficiency dictates catalyst survival. Addition of Vinylphenyldimethylsilane to the iron precatalyst [(MePDI)Fe(N2)]2(μ2-N2) afforded the corresponding iron bis(vinylsilane) complex in >98% conversion within 15 minutes at ambient temperature. Conversely, steric mimics like t-butyl-ethylene failed to undergo coupling entirely and instead caused decomposition of the iron precatalyst and elemental iron deposition [1].

Evidence DimensionCatalyst coordination and conversion efficiency
Target Compound Data>98% conversion to active complex in <15 minutes
Comparator Or Baselinet-butyl-ethylene: 0% conversion, catalyst decomposition
Quantified DifferenceComplete conversion vs. total catalyst failure
ConditionsReaction with [(MePDI)Fe(N2)]2(μ2-N2) in benzene-d6 at ambient temperature

Ensures stable, high-yield cross-cycloaddition and hydroalkenylation when utilizing sustainable, cost-effective iron catalysts instead of precious metals.

Extended Mesophase Stability in Side-Chain Liquid Crystal Polymers

When utilized as a monomer for synthesizing side-chain liquid crystalline polyethylenes (via anionic polymerization and subsequent functionalization), the resulting polymers exhibit superior thermal properties. Silylated polyethylenes derived from this class of monomers demonstrated a broad mesomorphic phase temperature range of approximately 85 °C. In contrast, analogous polysilabutane systems exhibited a much narrower mesomorphic phase range of only 34 °C [1].

Evidence DimensionMesomorphic phase temperature range
Target Compound Data~85 °C range
Comparator Or BaselinePolysilabutane analogs: 34 °C range
Quantified Difference1.5x broader thermal stability window for the mesophase
ConditionsSide-chain polyethylenes with methoxybenzoate type mesogenic cores

Provides the extended thermal stability window required for commercial liquid crystal displays and advanced thermotropic materials.

High-Refractive-Index Silicone Encapsulants and Optical Resins

Due to its high refractive index (nD20 1.507) driven by the phenyl substituent, this compound is the optimal choice for synthesizing optical-grade silicone elastomers. It is heavily procured for LED encapsulants, contact lens formulations, and transparent protective coatings where aliphatic silanes fail to meet stringent optical density requirements .

Precursor for Side-Chain Liquid Crystal Polymers (LCPs)

Leveraging its ability to form highly stable mesomorphic phases over an 85 °C temperature window, this monomer is highly suited for the industrial synthesis of side-chain liquid crystalline polyethylenes. It is the preferred procurement choice for manufacturers developing advanced thermotropic materials and display technologies [1].

High-Throughput Anionic Polymerization of Block Copolymers

Because its π-conjugated structure enables nucleophilic addition rates over 5 times faster than trimethylvinylsilane, Vinylphenyldimethylsilane is prioritized in commercial anionic polymerization workflows. It is used to efficiently produce narrow molecular weight distribution block copolymers for gas-separation membranes and specialty plastics [2].

Sustainable Earth-Abundant Metal Catalysis Workflows

In modern green chemistry scale-ups, this compound serves as an ideal substrate for iron-catalyzed hydroalkenylation and cross-cycloaddition. Its ability to rapidly coordinate with iron precatalysts without causing catalyst decomposition makes it a reliable building block for synthesizing complex π-conjugated double bond systems without relying on expensive rhodium or palladium catalysts [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1125-26-4

Wikipedia

Vinyldimethylphenylsilane

Dates

Last modified: 08-15-2023

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